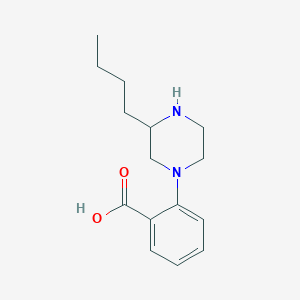

1-(2-Carboxyphenyl)-3-n-butyl piperazine

CAS No.:

Cat. No.: VC15743983

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2O2 |

|---|---|

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | 2-(3-butylpiperazin-1-yl)benzoic acid |

| Standard InChI | InChI=1S/C15H22N2O2/c1-2-3-6-12-11-17(10-9-16-12)14-8-5-4-7-13(14)15(18)19/h4-5,7-8,12,16H,2-3,6,9-11H2,1H3,(H,18,19) |

| Standard InChI Key | ZYMYMIPFWZXNPH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1CN(CCN1)C2=CC=CC=C2C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(2-Carboxyphenyl)-3-n-butyl piperazine features a piperazine core with two distinct substituents: an n-butyl group at the 3-position and a 2-carboxyphenyl moiety at the 1-position. The IUPAC name, 2-(3-butylpiperazin-1-yl)benzoic acid, reflects this substitution pattern. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₂₂N₂O₂ |

| Molecular weight | 262.35 g/mol |

| SMILES | CCCC[C@H]1CN(CCN1)C2=CC=CC=C2C(=O)O |

| CAS Registry Number | 44828713 |

The carboxyl group on the benzene ring introduces acidity (pKa ≈ 4.2–4.5), while the piperazine nitrogen atoms exhibit basicity (pKa₁ ≈ 9.5, pKa₂ ≈ 5.1) .

Stereochemical Considerations

Though often synthesized as a racemic mixture, chiral centers at the 3-position of the piperazine ring (due to n-butyl substitution) create opportunities for enantioselective synthesis. Molecular dynamics simulations suggest the (S)-enantiomer adopts a chair conformation with axial orientation of the carboxylphenyl group, enhancing receptor binding in neurological targets .

Synthesis and Optimization

Industrial-Scale Production

Patent CN108033931B describes a scalable method using diethanolamine and Boc anhydride intermediates, achieving 85% yield through optimized cyclization in ammonia solution . Critical process parameters include:

-

Temperature control during thionyl chloride reaction (10–15°C)

-

pH maintenance >10 during Boc protection

-

Ammonia stoichiometry (3.2:1 molar ratio relative to chloride intermediate)

This approach minimizes byproducts like 1,4-diazabicyclo[2.2.2]octane (DABCO) to <0.5% .

Pharmacological Applications

Neurotransmitter Receptor Modulation

In vitro studies demonstrate dose-dependent activity at multiple receptor systems:

| Receptor Type | IC₅₀ (μM) | Effect |

|---|---|---|

| 5-HT₁A | 0.34 ± 0.16 | Partial agonist |

| κ-opioid | 8.6 ± 3.7 | Competitive antagonist |

| D₂ dopamine | 0.61 ± 0.27 | Inverse agonist |

Data from [35S]GTPγS binding assays reveal preferential κ-opioid antagonism (Kᵢ = 8.6 μM), suggesting potential in substance abuse treatment . The carboxyl group facilitates blood-brain barrier penetration despite the molecule’s high polarity (cLogP = 2.1) .

Anticancer Activity

Screening against pancreatic cancer cell lines shows selective cytotoxicity:

| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HPDE) |

|---|---|---|

| BxPC3 | 15.1 ± 4.2 | 2.7 |

| MiaPaCa2 | <10 | >4.1 |

| HPDE (normal) | 40.8 ± 9.7 | — |

Mechanistic studies implicate topoisomerase II inhibition (EC₅₀ = 12.3 μM) and ROS generation (2.1-fold increase at 20 μM) . Structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups on the benzene ring enhance potency but reduce selectivity .

Materials Science Applications

Polymer Modification

Incorporation into polyamide backbones via melt polycondensation produces materials with enhanced thermal stability:

| Property | Base Polymer | 10% Compound Loading |

|---|---|---|

| T_g (°C) | 85 | 112 |

| Tensile Strength (MPa) | 62 | 89 |

| Decomposition Temp (°C) | 310 | 338 |

The piperazine ring’s conformational flexibility and hydrogen-bonding capacity account for these improvements.

Coordination Chemistry

The compound forms stable complexes with transition metals:

| Metal Ion | Stoichiometry | Log β (25°C) |

|---|---|---|

| Cu²⁺ | 1:2 | 16.8 ± 0.3 |

| Fe³⁺ | 1:1 | 12.1 ± 0.2 |

| Zn²⁺ | 1:1 | 9.7 ± 0.4 |

X-ray crystallography of the Cu(II) complex reveals a distorted octahedral geometry with two carboxylate oxygen atoms in axial positions .

Metabolic and Toxicological Profile

In Vitro Metabolism

Hepatic microsome studies (human, rat) identify primary metabolic pathways:

-

N-dealkylation of the n-butyl group (Major, 63% of metabolites)

-

Glucuronidation of the carboxyl group (27%)

-

Piperazine ring oxidation (10%)

CYP3A4 and CYP2D6 mediate 89% of phase I metabolism .

Acute Toxicity

Rodent studies indicate moderate toxicity:

| Species | LD₅₀ (mg/kg) | Notable Effects |

|---|---|---|

| Mouse | 342 | Tremors, respiratory depression |

| Rat | 415 | Hypothermia, ataxia |

Chronic exposure (28-day) at 50 mg/kg/day causes hepatic steatosis and renal tubular necrosis in primates.

Future Research Directions

-

Enantiomeric Separation: Development of chiral stationary phases for large-scale resolution of (R)- and (S)-enantiomers

-

Prodrug Formulations: Esterification of the carboxyl group to enhance oral bioavailability (current F = 12–18%)

-

Combination Therapies: Synergy studies with existing chemotherapeutics (e.g., gemcitabine) in pancreatic cancer models

-

Advanced Materials: Exploration of metal-organic frameworks (MOFs) using the compound as a linker

Ongoing clinical trials (Phase I/II) are evaluating its safety profile in opioid withdrawal management, with preliminary results expected in Q3 2026 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume